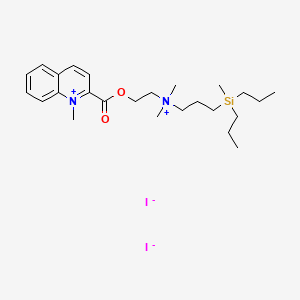
Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide is a complex organic compound with a quinolinium core This compound is notable for its unique structure, which includes a silyl group and a quaternary ammonium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide typically involves multiple steps. The process begins with the preparation of the quinolinium core, followed by the introduction of the silyl group and the quaternary ammonium moiety. The final step involves the iodination to form the diiodide salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions
Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolinium derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce various substituted quinolinium derivatives.
科学研究应用
Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
作用机制
The mechanism of action of Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide involves its interaction with specific molecular targets. The quaternary ammonium moiety allows it to interact with negatively charged sites on biological molecules, while the silyl group can participate in various chemical interactions. These interactions can lead to the modulation of biological pathways and the exertion of its effects.
相似化合物的比较
Similar Compounds
Thiazoloquinolinium: Similar in structure but contains a thiazole ring.
Oxazoloquinolinium: Contains an oxazole ring instead of a silyl group.
Quinolinium derivatives: Various derivatives with different substituents on the quinolinium core.
Uniqueness
Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide is unique due to its combination of a silyl group and a quaternary ammonium moiety
属性
CAS 编号 |
113611-76-0 |
|---|---|
分子式 |
C25H42I2N2O2Si |
分子量 |
684.5 g/mol |
IUPAC 名称 |
dimethyl-[3-[methyl(dipropyl)silyl]propyl]-[2-(1-methylquinolin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C25H42N2O2Si.2HI/c1-7-19-30(6,20-8-2)21-11-16-27(4,5)17-18-29-25(28)24-15-14-22-12-9-10-13-23(22)26(24)3;;/h9-10,12-15H,7-8,11,16-21H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
GXIWBNMZFADZCF-UHFFFAOYSA-L |
规范 SMILES |
CCC[Si](C)(CCC)CCC[N+](C)(C)CCOC(=O)C1=[N+](C2=CC=CC=C2C=C1)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















